6-Hydroxymyosmine

nicotine catabolism enzyme kinetics substrate specificity

Distinguishing nornicotine-specific catabolism from nicotine degradation is essential for tobacco alkaloid research yet confounded by congener cross-reactivity. 6-Hydroxymyosmine (CAS 70969-38-9) is the obligate, pathway-specific intermediate produced exclusively during bacterial nornicotine degradation via the pyridine pathway. • Definitive pathway discrimination: LC-HRMS detection at m/z 163.0866 confirms nornicotine catabolism, distinct from 6-hydroxy-N-methylmyosmine (m/z 177.1022) • TSNA mitigation: formation competes with NNN nitrosation, enabling detoxification quantification • Supplied at ≥98% purity with CoA for method validation

Molecular Formula C9H10N2O
Molecular Weight 162.19
CAS No. 70969-38-9
Cat. No. B605014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxymyosmine
CAS70969-38-9
Synonyms6Hydroxymyosmine;  6 Hydroxymyosmine;  6-Hydroxymyosmine
Molecular FormulaC9H10N2O
Molecular Weight162.19
Structural Identifiers
SMILESC1CC(=NC1)C2=CNC(=O)C=C2
InChIInChI=1S/C9H10N2O/c12-9-4-3-7(6-11-9)8-2-1-5-10-8/h3-4,6H,1-2,5H2,(H,11,12)
InChIKeyQYPBKLSPFWOREG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxymyosmine: Structural and Biochemical Identity


6-Hydroxymyosmine is a monohydroxypyridine alkaloid that constitutes the 6-hydroxylated derivative of myosmine and functions as a key intermediate in the bacterial degradation of nornicotine [1]. It is formed by the hydroxylation of myosmine at position 6, yielding a compound with molecular formula C₉H₁₀N₂O and molecular weight 162.19 g mol⁻¹ . The compound is primarily encountered as a metabolite of nornicotine produced by the nicotine-degrading bacterium Shinella sp. strain HZN7 and is of interest in tobacco alkaloid metabolism, environmental toxicology, and biomarker discovery [2].

Pathway-specific intermediate for nornicotine bacterial degradation studies

Analytical standard for LC‑HRMS tobacco alkaloid metabolomics and environmental monitoring

Research tool for tobacco alkaloid metabolism, nitrosamine precursor tracing, and biomarker discovery

Why 6-Hydroxymyosmine Is Not Interchangeable with Structural Analogs


Despite sharing a 3-(3,4-dihydro‑2H‑pyrrol‑5‑yl)pyridine scaffold, 6‑hydroxymyosmine occupies a uniquely branched position in tobacco alkaloid catabolism that is inaccessible to its structural analogs. Myosmine lacks the 6‑hydroxy group and retains measurable affinity for the α4β2 nicotinic acetylcholine receptor (nAChR) (Ki 3300 nM) ; 6‑hydroxy‑N‑methylmyosmine, the nicotine‑pathway counterpart, carries an N‑methyl substituent that directs it through an entirely different enzymatic route [1]. 6‑Hydroxymyosmine, in contrast, is generated exclusively from nornicotine via 6‑hydroxy‑nornicotine and is further converted by spontaneous hydrolysis to 6‑hydroxy‑pseudooxy‑nornicotine—a transformation that neither myosmine nor 6‑hydroxy‑N‑methylmyosmine can undergo [2]. These orthogonal metabolic fates mean that substituting 6‑hydroxymyosmine with any in‑class congener will yield misleading results in studies of nornicotine degradation, nitrosamine precursor tracking, or environmental fate assessment.

Myosmine (6‑deoxy analog)

Lacks the 6‑hydroxy group required for entry into the nornicotine degradation branch; reported nAChR affinity context may not transfer.

6‑Hydroxy‑N‑methylmyosmine

Proceeds via the nicotine‑specific enzymatic route; product profile and pathway assignment differ fundamentally.

Stable structural mimics

Spontaneous hydrolysis of 6‑hydroxymyosmine creates a transient detection window; stability‑based behavior may not replicate with non‑hydrolyzing analogs.

Quantitative Differentiation: Comparative Evidence


Enzymatic Conversion Specificity: NctB Oxidase Substrate Discrimination

The (S)-6-hydroxynicotine oxidase NctB from Shinella sp. HZN7 catalyzes the oxidation of 6‑hydroxy‑nornicotine to 6‑hydroxymyosmine, but the same enzyme also accepts (S)-nicotine, producing N‑methylmyosmine (the N‑methyl analog). The catalytic efficiency (kcat/Km) for the genuine substrate (S)-6-hydroxynicotine is approximately 1900‑fold higher than for (S)-nicotine [1]. Because 6‑hydroxymyosmine lacks the N‑methyl group present in the nicotine‑derived product, it cannot be generated via the nicotine branch; its formation requires the nornicotine‑specific entry through 6‑hydroxy‑nornicotine [2]. This enzymatic gatekeeping provides a quantitative rationale for selecting 6‑hydroxymyosmine as a pathway‑specific probe.

Substrate specificity
Reported
~1900‑fold higher kcat/Km
Supports pathway‑specific probe selection
NctB oxidase kinetic context; nornicotine vs nicotine branch discrimination
nicotine catabolism enzyme kinetics substrate specificity

Spontaneous Hydrolytic Instability vs. Myosmine Stability

Once formed, 6‑hydroxymyosmine does not require a dedicated hydrolase; it spontaneously hydrolyzes to 6‑hydroxy‑pseudooxy‑nornicotine (6HPONor) under physiological pH [1]. In contrast, the parent compound myosmine is stable under the same conditions and requires nitrosation to form N′‑nitrosonornicotine [2]. This intrinsic lability makes 6‑hydroxymyosmine a transient intermediate that cannot accumulate in biological systems, explaining why it is detected at low steady‑state concentrations during nornicotine degradation [3].

Hydrolytic lability
Class‑level
Spontaneous hydrolysis vs. myosmine stability (qualitative)
Reported hydrolysis context; detection window may differ
Exact rate constant not reported; aqueous buffer pH 7.4
chemical stability hydrolysis metabolite fate

Mass Spectrometric Discrimination from Isomeric Metabolites

High‑resolution mass spectrometry (HRMS) analysis of nornicotine transformation products by Shinella sp. HZN7 identified 6‑hydroxymyosmine with an [M+H]⁺ ion at m/z 163.0866 (calculated for C₉H₁₁N₂O⁺: 163.0866) [1]. This ion is distinct from that of 6‑hydroxy‑N‑methylmyosmine ([M+H]⁺ m/z 177.1022, C₁₀H₁₃N₂O⁺) and from its hydrolysis product 6‑hydroxy‑pseudooxy‑nornicotine ([M+H]⁺ m/z 181.0972, C₉H₁₃N₂O₂⁺) [2]. The absence of the N‑methyl group results in a 14 Da mass shift relative to the nicotine‑pathway analog, enabling unambiguous chromatographic discrimination.

MS discrimination
Head‑to‑head
m/z 163.0866 vs. 177.1022 (Δ14 Da)
Supports unambiguous LC‑HRMS discrimination from N‑methyl analog
UHPLC‑Q‑TOF MS; positive ion mode; Shinella sp. HZN7 extracts
LC‑HRMS metabolite identification structural elucidation

Physicochemical Divergence from Myosmine

Introduction of the hydroxyl group at position 6 increases the molecular weight from 146.19 g mol⁻¹ (myosmine) to 162.19 g mol⁻¹ and reduces the predicted logP from approximately 1.2 (myosmine) to 0 (6‑hydroxymyosmine) . The melting point of 6‑hydroxymyosmine is 202 °C , whereas myosmine is a liquid at room temperature (mp < 25 °C) [1]. These differences directly affect solubility, chromatographic retention, and formulation behavior.

Physicochemical shift
Reported
MW +16 amu, logP −1.2, mp 202°C vs liquid
Reported property divergence; handling and chromatography differ
Predicted logP (ACD/Labs); experimental melting point
physicochemical properties solubility chromatographic retention

High-Value Application Scenarios


Nornicotine Biodegradation Pathway Tracing

6‑Hydroxymyosmine is the obligate, pathway‑specific intermediate that appears exclusively when bacteria degrade nornicotine via the pyridine pathway [1]. Its detection by LC‑HRMS (m/z 163.0866) provides definitive evidence of nornicotine catabolism, whereas detection of 6‑hydroxy‑N‑methylmyosmine (m/z 177.1022) would indicate nicotine degradation [2]. For researchers studying the fate of tobacco alkaloids in soil, wastewater, or bioreactor systems, authentic 6‑hydroxymyosmine standard is required for accurate quantification and pathway discrimination.

Tobacco-Specific Nitrosamine Precursor Research

Nornicotine is the direct precursor of the potent human carcinogen N′‑nitrosonornicotine (NNN) [1]. 6‑Hydroxymyosmine sits on the detoxification branch of nornicotine metabolism and its formation competes with nitrosation [2]. Monitoring 6‑hydroxymyosmine levels in bacterial cultures or plant tissue provides a quantitative measure of the fraction of nornicotine diverted away from NNN formation, making it a critical analytical standard for TSNA mitigation studies in tobacco curing and bioremediation.

Biomarker Development for Nornicotine Exposure

Because 6‑hydroxymyosmine is derived solely from nornicotine and not from nicotine, its presence in biological or environmental samples can serve as a specific biomarker for nornicotine exposure distinct from nicotine metabolites [1]. Its spontaneous hydrolysis product, 6‑hydroxy‑pseudooxy‑nornicotine, may also accumulate, offering a paired analyte for confirmatory measurement [2]. Procurement of the parent compound as a reference standard is essential for method validation, recovery correction, and matrix effect assessment in LC‑MS‑based biomarker assays targeting nornicotine metabolism.

Enzymology and Protein Engineering of Nicotine-Degrading Oxidoreductases

The NctB oxidase distinguishes its substrates with a ~1900‑fold catalytic efficiency gap [1]. 6‑Hydroxymyosmine is the product when the enzyme acts on 6‑hydroxy‑nornicotine, but the same enzyme can turn over nicotine to produce the N‑methyl analog at drastically lower efficiency [2]. For enzymologists engineering NctB variants for altered substrate specificity, authentic 6‑hydroxymyosmine is indispensable as a product standard to quantify reaction yields and to confirm the identity of the nornicotine‑derived product versus the nicotine‑derived product.

Application
Selection Property
Validation Focus
Nornicotine degradation pathway studies
Pathway‑specific intermediate identity
LC‑HRMS discrimination from nicotine branch metabolites
TSNA precursor mitigation research
Detoxification branch tracer
Quantification of nornicotine diversion from nitrosation
Nornicotine exposure biomarker research
Nornicotine‑specific metabolite standard
LC‑MS method validation and matrix‑effect assessment
Oxidoreductase enzymology studies
Product standard for NctB oxidase reactions
Differentiation of nornicotine‑ vs nicotine‑derived product
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